N-butyl-3-((4-chlorobenzyl)sulfonyl)-N-methylquinoxalin-2-amine
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Description
N-butyl-3-((4-chlorobenzyl)sulfonyl)-N-methylquinoxalin-2-amine, also known as NBQX, is a quinoxaline derivative that is commonly used in scientific research as a selective antagonist for AMPA receptors. AMPA receptors are glutamate-gated ion channels that are involved in fast synaptic transmission in the central nervous system. NBQX has been shown to be a potent and selective antagonist for AMPA receptors, making it a valuable tool for studying their function.
Scientific Research Applications
Synthesis and Derivative Formation
Iodine-Catalyzed C-N Bond Formation : Gupta, Deshmukh, and Jain (2017) discussed a metal-free cross-dehydrogenative coupling between quinoxalinones and amines, yielding 3-aminoquinoxalinones. This method provides practical access to pharmaceutically active 3-aminoquinoxalinone derivatives, indicating potential applications in drug synthesis and pharmaceutical research (Gupta, Deshmukh, & Jain, 2017).
Novel Nanosized N-Sulfonated Catalyst : Goli-Jolodar, Shirini, and Seddighi (2016) introduced a new nano-sized N-sulfonic acid used for synthesizing hexahydroquinolines. This catalyst demonstrated efficiency and reusability, suggesting its utility in creating quinoxaline derivatives (Goli-Jolodar, Shirini, & Seddighi, 2016).
Cascade Synthesis of 3-Arylsulfonylquinolines : Zhang et al. (2016) developed a method for synthesizing 3-arylsulfonylquinoline derivatives, essential in pharmaceutical drugs, through a tert-butyl hydroperoxide mediated cycloaddition. This process is a straightforward route to form a C-S bond and quinoline ring in one step, highlighting its significance in synthesizing complex molecular structures (Zhang et al., 2016).
Applications in Drug Development and Organic Chemistry
Enantioselective Epoxidation Catalysis : Zhang, Loebach, Wilson, and Jacobsen (1990) explored the use of sulfonyl groups in catalyzing enantioselective epoxidation of unfunctionalized olefins. This study reveals the potential application of sulfonyl groups in asymmetric synthesis, crucial for drug development (Zhang, Loebach, Wilson, & Jacobsen, 1990).
Green Synthesis of Tetrasubstituted Imidazoles : Davoodnia, Heravi, Safavi-Rad, and Tavakoli-Hoseini (2010) utilized a Brønsted acidic ionic liquid as a catalyst for synthesizing tetrasubstituted imidazoles. This solvent-free method underscores the environmental aspect of chemical synthesis, contributing to greener chemistry practices (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).
Versatile Intermediates for Asymmetric Synthesis of Amines : Ellman, Owens, and Tang (2002) focused on N-tert-butanesulfinyl imines as intermediates for asymmetric amine synthesis. This methodology is vital for synthesizing a wide range of enantioenriched amines, indicating its importance in creating asymmetric compounds for pharmaceutical applications (Ellman, Owens, & Tang, 2002).
properties
IUPAC Name |
N-butyl-3-[(4-chlorophenyl)methylsulfonyl]-N-methylquinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S/c1-3-4-13-24(2)19-20(23-18-8-6-5-7-17(18)22-19)27(25,26)14-15-9-11-16(21)12-10-15/h5-12H,3-4,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIXEFFLIYJDPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC2=CC=CC=C2N=C1S(=O)(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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